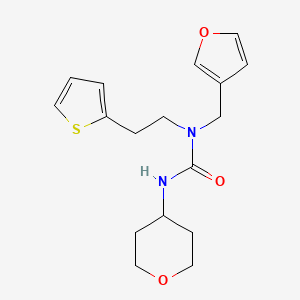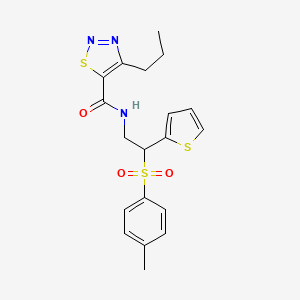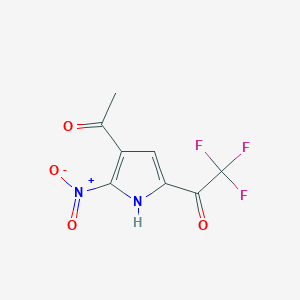
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-1 and is a member of the pyrrolidinone family. DM-1 has shown promising results in scientific research, particularly in the fields of cancer and neuroscience.
Aplicaciones Científicas De Investigación
Conducting Polymers and Electropolymerization
- The synthesis of bis(pyrrol-2-yl) arylenes, including derivatives similar to the chemical , has been studied for their potential in conducting polymers via electropolymerization. These polymers are noted for their low oxidation potentials and stability in conducting form, which could be significant in electronic applications (Sotzing et al., 1996).
Synthesis of Unsymmetrical Ketones
- Research has been conducted on using derivatives of N,N'-dimethoxy-N,N'-dimethylurea as carbonyl dication equivalents in organometallic addition reactions for the synthesis of unsymmetrical ketones. This reagent shows potential in various synthetic chemistry applications (Whipple & Reich, 1991).
Anticancer Agents
- A study focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds demonstrated significant antiproliferative effects on various cancer cell lines, suggesting potential use in cancer treatment (Jian Feng et al., 2020).
Complexation-Induced Unfolding of Heterocyclic Ureas
- Research has explored the synthesis and conformational studies of heterocyclic ureas. These studies investigate their unfolding to form multiply hydrogen-bonded complexes, which could be useful in the field of self-assembly and molecular recognition (Corbin et al., 2001).
Nonlinear Optical Parameters of Derivatives
- A study on bis-chalcone derivatives, related to the chemical structure , investigated their nonlinear optical properties. This research is crucial in understanding materials suitable for optical limiting and other photonics applications (Shettigar et al., 2006).
In vitro Inhibition of Translation Initiation
- Research on symmetrical N,N'-diarylureas, which are structurally related to the compound of interest, has shown that they can act as potent activators of the eIF2α kinase and inhibit cancer cell proliferation. This opens up potential applications in cancer therapy (Denoyelle et al., 2012).
Mecanismo De Acción
Target of action
The compound “3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea” is a complex organic molecule that contains an indole moiety . Indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
This can lead to changes in cellular signaling and function .
Biochemical pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Based on the biological activities of indole derivatives, it could potentially have a range of effects, such as modulating enzyme activity, altering cellular signaling, or affecting cell growth and survival .
Propiedades
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-25-9-7-21(8-10-26-2)19(24)20-14-11-18(23)22(13-14)15-5-6-16(27-3)17(12-15)28-4/h5-6,12,14H,7-11,13H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZFVOGYWLHNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2557996.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2557998.png)
![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)
![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)

![2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2558015.png)
